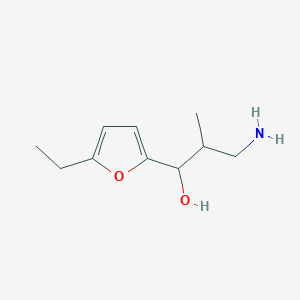
3-Amino-1-(5-ethylfuran-2-yl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(5-ethylfuran-2-yl)-2-methylpropan-1-ol is an organic compound with the molecular formula C9H15NO2 This compound features a furan ring substituted with an ethyl group and an amino alcohol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-ethylfuran-2-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 5-ethylfuran-2-carbaldehyde with a suitable amine and a reducing agent to form the desired amino alcohol. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(5-ethylfuran-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler amines or alcohols.
Aplicaciones Científicas De Investigación
3-Amino-1-(5-ethylfuran-2-yl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(5-ethylfuran-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino alcohol group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring may also participate in π-π interactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-(5-methylfuran-2-yl)-2-methylpropan-1-ol
- 3-Amino-1-(5-ethylthiophene-2-yl)-2-methylpropan-1-ol
- 3-Amino-1-(5-ethylpyrrole-2-yl)-2-methylpropan-1-ol
Uniqueness
3-Amino-1-(5-ethylfuran-2-yl)-2-methylpropan-1-ol is unique due to the presence of the ethyl-substituted furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
3-amino-1-(5-ethylfuran-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H17NO2/c1-3-8-4-5-9(13-8)10(12)7(2)6-11/h4-5,7,10,12H,3,6,11H2,1-2H3 |
Clave InChI |
ATFXLROJHQUGTK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(O1)C(C(C)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Propan-2-yl)phenyl]butanal](/img/structure/B13556131.png)
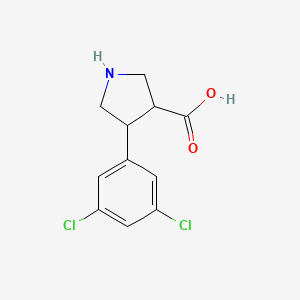
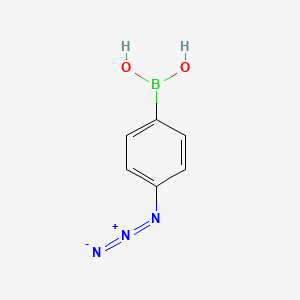




![(1S)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13556170.png)

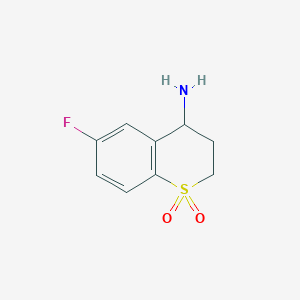
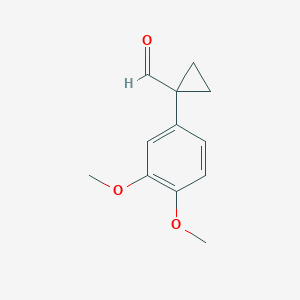
![6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B13556197.png)
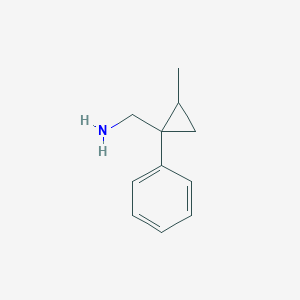
![O-[(2-bromophenyl)methyl]hydroxylamine](/img/structure/B13556208.png)
